molecular formula C9H8ClFO B14772238 5'-Chloro-2'-fluoro-3'-methylacetophenone

5'-Chloro-2'-fluoro-3'-methylacetophenone

Cat. No.: B14772238
M. Wt: 186.61 g/mol
InChI Key: BEPMQZBOVPSKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of ethanone, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-fluoro-3-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Substituted phenyl ethanones.

Scientific Research Applications

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
  • 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone
  • 1-(5-Chloro-3-fluoro-2-methylphenyl)ethanone

Uniqueness: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The unique electronic and steric effects imparted by these substituents make it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3

InChI Key

BEPMQZBOVPSKQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.